

# Comparing the cost-effectiveness of bempedoic acid with other lipid-lowering therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Bempedoic Acid |           |
| Cat. No.:            | B1667928       | Get Quote |

### Bempedoic Acid: A Cost-Effectiveness Comparison with Other Lipid-Lowering Therapies

A comprehensive guide for researchers and drug development professionals on the economic and clinical profile of **bempedoic acid** in the landscape of lipid management. This analysis synthesizes data from key clinical trials and economic evaluations to provide a comparative overview against established therapies such as statins, ezetimibe, and PCSK9 inhibitors.

**Bempedoic acid**, a first-in-class ATP-citrate lyase (ACLY) inhibitor, has emerged as a novel therapeutic option for managing hypercholesterolemia, particularly for patients with statin intolerance. Its unique mechanism of action, upstream of HMG-CoA reductase (the target of statins), offers an alternative pathway for lowering low-density lipoprotein cholesterol (LDL-C). This guide provides an objective comparison of the cost-effectiveness of **bempedoic acid**, supported by clinical efficacy data and detailed methodologies from pivotal studies.

### Clinical Efficacy: LDL-C Reduction and Cardiovascular Outcomes

**Bempedoic acid** has demonstrated significant efficacy in reducing LDL-C levels, both as a monotherapy and in combination with other lipid-lowering agents. The Cholesterol Lowering via







**Bempedoic acid**, an ACL-Inhibiting Regimen (CLEAR) program, including the pivotal CLEAR Outcomes trial, has provided robust evidence of its clinical benefits.

In the CLEAR Outcomes trial, which enrolled statin-intolerant patients at high cardiovascular risk, **bempedoic acid** resulted in a 21.1% reduction in LDL-C at six months compared to placebo.[1] This reduction in LDL-C was accompanied by a significant 13% relative risk reduction in major adverse cardiovascular events (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[2][3][4]

A network meta-analysis comparing various lipid-lowering therapies added to statins showed that while PCSK9 inhibitors (evolocumab and alirocumab) were the most effective in reducing LDL-C, **bempedoic acid** also demonstrated significant reductions.[5] When used as a single agent, **bempedoic acid** can lower LDL-C by approximately 18-28%, and in combination with ezetimibe, the reduction can be up to 38%.[6]

Table 1: Comparative Efficacy of Lipid-Lowering Therapies



| Therapy          | Mechanism of<br>Action                 | LDL-C<br>Reduction (as<br>monotherapy<br>or add-on to<br>statin) | Cardiovascula<br>r Event<br>Reduction               | Key Clinical<br>Trial(s)        |
|------------------|----------------------------------------|------------------------------------------------------------------|-----------------------------------------------------|---------------------------------|
| Statins          | HMG-CoA<br>reductase<br>inhibitors     | 30-50%                                                           | Well-established                                    | Multiple                        |
| Ezetimibe        | Cholesterol<br>absorption<br>inhibitor | 15-20%                                                           | Established, especially in combination with statins | IMPROVE-IT                      |
| Bempedoic Acid   | ATP-citrate lyase<br>(ACLY) inhibitor  | 18-28%                                                           | 13% MACE reduction in statin-intolerant patients    | CLEAR<br>Outcomes               |
| PCSK9 Inhibitors | PCSK9 protein inhibitors               | 50-60%                                                           | Established                                         | FOURIER,<br>ODYSSEY<br>OUTCOMES |

### **Cost-Effectiveness Analysis**

The cost-effectiveness of **bempedoic acid** has been evaluated in multiple analyses, primarily focusing on its use in patients with statin intolerance. The incremental cost-effectiveness ratio (ICER), a key metric in these evaluations, represents the additional cost for each quality-adjusted life-year (QALY) gained.

A cost-effectiveness analysis of the CLEAR Outcomes trial from a US third-party payer perspective estimated the ICER for **bempedoic acid** to be \$166,830 per QALY at its list price. [7][8][9] However, an on-treatment analysis resulted in a more favorable ICER of \$70,279 per QALY.[7][8][9] Furthermore, a 25% reduction in the price of **bempedoic acid** lowered the ICER to \$99,993 per QALY, and modeling the effects of a fixed-dose combination with ezetimibe resulted in an ICER of \$40,317 per QALY.[7][8][9]



The Institute for Clinical and Economic Review (ICER) in its 2021 report, evaluated **bempedoic acid** and inclisiran. Their analysis, which also utilized a Markov model, found that **bempedoic acid**/ezetimibe combination had an ICER that was generally above conventional willingness-to-pay thresholds at its then-current price.[10][11] However, they noted improved cost-effectiveness in higher-risk subgroups, such as patients who are statin intolerant or have heterozygous familial hypercholesterolemia (HeFH).[10]

Comparatively, PCSK9 inhibitors have historically had high ICERs, though price reductions have improved their cost-effectiveness profile. For instance, an analysis in Germany showed ICERs for evolocumab and alirocumab to be €114,639 and €100,532 per QALY, respectively. [10]

Table 2: Cost-Effectiveness of **Bempedoic Acid** and Comparators

| Therapy                     | Patient Population                                | ICER (per QALY gained) | Source                              |
|-----------------------------|---------------------------------------------------|------------------------|-------------------------------------|
| Bempedoic Acid              | Statin-intolerant, high<br>CV risk                | \$166,830 (list price) | CLEAR Outcomes<br>Analysis[7][8][9] |
| Bempedoic Acid              | Statin-intolerant, high<br>CV risk (on-treatment) | \$70,279               | CLEAR Outcomes<br>Analysis[7][8][9] |
| Bempedoic<br>Acid/Ezetimibe | Statin-intolerant, high<br>CV risk (modeled)      | \$40,317               | CLEAR Outcomes<br>Analysis[7][8][9] |
| Bempedoic<br>Acid/Ezetimibe | ASCVD and/or HeFH                                 | >\$150,000             | ICER Final Report<br>2021[10]       |
| Evolocumab                  | Secondary prevention                              | €114,639               | German Analysis[10]                 |
| Alirocumab                  | Secondary prevention                              | €100,532               | German Analysis[10]                 |

## Experimental Protocols Cost-Effectiveness Modeling: Markov Model

The cost-effectiveness of **bempedoic acid** has been primarily assessed using state-transition Markov models. These models simulate the lifetime course of a cohort of patients, transitioning



between different health states based on the risk of cardiovascular events.

Key Components of the Markov Model (based on the CLEAR Outcomes analysis and ICER framework):[7][8][9][11][12]

- Model Structure: Typically includes health states such as "stable cardiovascular disease,"
   "post-myocardial infarction," "post-stroke," and "death."
- Time Horizon: A lifetime horizon is generally used to capture the long-term costs and benefits
  of treatment.
- Cycle Length: Annual cycles are common in these models.
- Patient Population: The model is populated with a cohort whose baseline characteristics (age, sex, comorbidities, baseline LDL-C) reflect those of the clinical trials (e.g., the CLEAR Outcomes trial).
- Treatment Effects: The efficacy of **bempedoic acid** in reducing the risk of cardiovascular events is derived from the hazard ratios obtained in clinical trials. This effect is applied to the baseline event rates in the model.
- Costs: The model incorporates direct medical costs, including drug acquisition costs, costs of managing cardiovascular events (hospitalizations, procedures), and routine follow-up care.
- Utilities (Quality of Life): Each health state is associated with a utility value, which reflects the quality of life in that state. These values are used to calculate QALYs. Utility decrements are applied for non-fatal cardiovascular events.
- Discounting: Future costs and QALYs are discounted at a standard rate (e.g., 3% or 5% per year) to reflect their present value.

#### Clinical Trial Methodology: The CLEAR Outcomes Trial

The CLEAR Outcomes trial was a phase 3, randomized, double-blind, placebo-controlled, multinational study.[3][4]

• Participants: 13,970 patients with or at high risk for cardiovascular disease who were intolerant to statins.[7][9] Statin intolerance was defined as the inability to tolerate at least



two statins, one at the lowest approved daily starting dose.

- Intervention: Patients were randomized in a 1:1 ratio to receive either bempedoic acid 180 mg daily or a matching placebo.[3]
- Primary Endpoint: The primary efficacy endpoint was the time to the first occurrence of a four-component MACE: cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.
- Follow-up: The median duration of follow-up was 40.6 months.
- Lipid Measurement: LDL-C and other lipids were measured at baseline and at regular intervals throughout the study. Standardized laboratory procedures were used to ensure consistency across sites.

## Visualizations Signaling Pathway: Cholesterol Synthesis

The following diagram illustrates the points of inhibition for statins and **bempedoic acid** within the cholesterol synthesis pathway.



Click to download full resolution via product page

Cholesterol synthesis pathway and inhibitor actions.

### **Experimental Workflow: Cost-Effectiveness Markov Model**



This diagram outlines the logical flow of a typical Markov model used in the cost-effectiveness analysis of lipid-lowering therapies.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. natap.org [natap.org]
- 2. PCSK9 inhibition: from effectiveness to cost-effectiveness PMC [pmc.ncbi.nlm.nih.gov]
- 3. nexlizethcp.com [nexlizethcp.com]
- 4. Abstract 13503: Relative Efficacy of Alirocumab, Bempedoic Acid, Evolocumab, Ezetimibe and Inclisiran Added to Statins for Reduction of Low Density Lipoprotein Cholesterol - A Network Meta-Analysis of Randomized Clinical Trials | Semantic Scholar [semanticscholar.org]
- 5. The CLEAR Outcomes Trial: Bempedoic Acid and CV Outcomes in Statin-Intolerant Patients—A Clear Glimmer of Hope American College of Cardiology [acc.org]
- 6. Rationale and design of the CLEAR-outcomes trial: Evaluating the effect of bempedoic acid on cardiovascular events in patients with statin intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. icer.org [icer.org]
- 8. nationalforum.org [nationalforum.org]
- 9. The effectiveness and value of bempedoic acid and inclisiran for heterozygous familial hypercholesterolemia and secondary prevention of ASCVD: A summary from the Institute for Clinical and Economic Review's Midwest Comparative Effectiveness Public Advisory Council
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. ispor.org [ispor.org]
- 11. icer.org [icer.org]
- 12. Bempedoic Acid and Cardiovascular Outcomes in Statin-Intolerant Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the cost-effectiveness of bempedoic acid with other lipid-lowering therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667928#comparing-the-cost-effectiveness-of-bempedoic-acid-with-other-lipid-lowering-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com